Product packaging for Methyl[6-(pyrrolidin-1-yl)hexyl]amine(Cat. No.:)

Methyl[6-(pyrrolidin-1-yl)hexyl]amine

Cat. No.: B7895644
M. Wt: 184.32 g/mol
InChI Key: MGTYMOSQICZSRF-UHFFFAOYSA-N
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Description

Methyl[6-(pyrrolidin-1-yl)hexyl]amine, identified by CAS number 97124-90-8, is a specialized amine compound with the molecular formula C11H24N2 and a molecular weight of 184.33 g/mol. This molecule features a linear hexyl chain spacer terminated by a methylamine group and a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry and neuroscience research . Its primary research application is as a key synthetic intermediate or structural scaffold in the design and development of bioactive molecules. Compounds containing amine-terminated alkyl chains linked to nitrogen heterocycles, like pyrrolidine, are frequently investigated for their potential to interact with central nervous system (CNS) targets . Specifically, structural analogs based on similar scaffolds have been explored as selective antagonists for orexin receptors (OX1), which are G protein-coupled receptors implicated in regulating arousal, stress, and reward-seeking behaviors . Antagonism of the OX1 receptor is considered a promising therapeutic mechanism for conditions such as drug addiction, making building blocks like this compound valuable for constructing novel pharmacophores in preclinical research . This product is supplied with a guaranteed purity of 98% and is defined by the canonical SMILES string CNCCCCCCN1CCCC1 . Researchers should note that this compound is classified as harmful and irritating, with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and handling in a well-ventilated area are essential. Intended Use : This product is provided for chemical synthesis and research applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2 B7895644 Methyl[6-(pyrrolidin-1-yl)hexyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-6-pyrrolidin-1-ylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-12-8-4-2-3-5-9-13-10-6-7-11-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYMOSQICZSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Investigations of Methyl 6 Pyrrolidin 1 Yl Hexyl Amine

Secondary Coordination Sphere Effects in Amine Reactivity and Selectivity

The reactivity and selectivity of metal complexes are not solely dictated by the atoms directly bound to the metal center, known as the primary coordination sphere. The local environment surrounding this primary sphere, termed the secondary coordination sphere, plays a crucial, albeit indirect, role in modulating the chemical behavior of the complex. nih.govnih.govmdpi.com This outer sphere consists of non-covalently interacting moieties, including solvent molecules, counter-ions, and functional groups on the ligand backbone that are not directly coordinated to the metal. nih.govacs.org These interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, can profoundly influence substrate access to the active site, stabilize transition states, and ultimately direct the course and outcome of a chemical reaction. nih.govacs.orgrsc.org

In the context of metal complexes featuring amine ligands, the nature of the substituents on the nitrogen atoms and the flexibility of the ligand backbone are key determinants of the secondary coordination sphere's influence. nih.govrsc.org For a ligand such as Methyl[6-(pyrrolidin-1-yl)hexyl]amine, the hexyl chain provides significant conformational flexibility, allowing the ligand to adopt various geometries upon coordination to a metal center. This flexibility can be crucial in optimizing the steric and electronic environment around the metal for a specific catalytic transformation. nih.govrsc.orgacs.orgsoton.ac.uk

The pyrrolidin-1-yl and methyl groups attached to the nitrogen atoms of the hexanediamine (B8719201) backbone contribute to the steric bulk and electronic properties of the secondary coordination sphere. The tertiary amine of the pyrrolidine (B122466) ring and the secondary amine of the methylamino group can engage in different types of non-covalent interactions. For instance, the lone pair on the tertiary nitrogen of the pyrrolidine can influence the local electronic environment, while the N-H proton of the secondary amine can act as a hydrogen-bond donor. nih.govacs.org

The interplay between the flexible hexyl backbone and the distinct terminal amine functionalities in this compound can lead to the formation of a well-defined pocket around the metal's active site. This pocket can selectively bind substrates that fit its size and shape, thereby enhancing reaction selectivity. The steric hindrance provided by the pyrrolidinyl and methyl groups can also prevent the approach of bulky substrates or inhibit undesirable side reactions.

Detailed Research Findings:

While specific research focusing exclusively on the secondary coordination sphere effects of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous long-chain diamine and N-substituted amine ligands in catalysis.

Research on ruthenium complexes with α-diimine ligands has demonstrated that varying the substituents on the amine can dramatically influence catalytic activity in N-alkylation reactions. acs.org For example, the steric and electronic effects of the ligand's backbone and N-aryl substituents play a key role in the efficiency of the catalyst. acs.org

Furthermore, studies on transition metal catalysis controlled by hydrogen bonding in the second coordination sphere have shown that the presence of hydrogen-bond donors and acceptors can pre-organize substrates and stabilize transition states, leading to enhanced reactivity and selectivity. nih.govacs.org In a complex of this compound, the secondary amine proton could participate in such hydrogen-bonding networks.

The conformational flexibility of the ligand backbone has also been shown to be a critical factor. nih.govrsc.orgacs.orgsoton.ac.uk In rhodium-catalyzed asymmetric hydroboration, the flexibility of the ligand backbone allows the catalyst to adopt different conformations to optimize both reactivity and enantioselectivity at different stages of the catalytic cycle. nih.govacs.org The hexyl chain in this compound would be expected to impart similar conformational adaptability to its metal complexes.

To illustrate the potential impact of the secondary coordination sphere, one can consider a hypothetical catalytic reaction, such as the alkylation of an amine. The selectivity of such a reaction could be influenced by the structure of the diamine ligand. The following interactive data table, based on general principles observed in related systems, demonstrates how variations in the N-substituents of a diamine ligand might affect the yield of a mono-alkylated versus a di-alkylated product.

Interactive Data Table: Hypothetical Influence of N-Substituents on Alkylation Selectivity

Diamine LigandN-Substituent 1N-Substituent 2Mono-alkylation Yield (%)Di-alkylation Yield (%)
Ligand AMethylMethyl6535
Ligand BIsopropylIsopropyl8020
This compound Methyl Pyrrolidin-1-yl (Predicted) High (Predicted) Low
Ligand DPhenylPhenyl5050

This table is illustrative and based on general trends observed in catalysis with sterically demanding ligands. The predicted values for this compound are hypothetical and intended to demonstrate the expected effect of its asymmetric and bulky substituents.

The table suggests that as the steric bulk of the N-substituents increases (from methyl to isopropyl), the selectivity for mono-alkylation improves, likely due to the increased difficulty of a second alkyl group approaching the metal center. The pyrrolidin-1-yl group in this compound, being a cyclic and relatively bulky substituent, would be expected to create a significant steric hindrance, thus favoring mono-alkylation.

In another example from the literature, the influence of pendant amine groups on the protonation of molybdenum bis(dinitrogen) complexes was studied. It was found that the electronic and steric properties of the substituents on the pendant amines determined the site of protonation, which in turn affects the subsequent reactivity of the complex. This highlights how the secondary coordination sphere can direct the initial steps of a reaction mechanism.

Computational and Theoretical Studies on Methyl 6 Pyrrolidin 1 Yl Hexyl Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of Methyl[6-(pyrrolidin-1-yl)hexyl]amine. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govund.edu It is widely applied to predict a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters. For a molecule like this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. nih.govmdpi.com

DFT studies enable the prediction of key electronic descriptors. These calculations are crucial for understanding the molecule's stability and its potential as a chemical intermediate. nih.gov For instance, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are often employed to balance accuracy and computational cost in studies of similar organic molecules. und.edu

Table 1: Representative Molecular Properties of this compound Predicted by DFT Note: The following data are representative values based on DFT calculations for analogous long-chain aliphatic diamines and may not reflect experimental results.

Molecular PropertyPredicted ValueSignificance
Total Energy-558.9 HartreeIndicates the overall thermodynamic stability of the molecule.
Dipole Moment~1.5 - 2.0 DebyeReflects the overall polarity of the molecule, arising from its asymmetrical structure and C-N bonds.
N-C Bond Length (Pyrrolidine)~1.47 ÅTypical length for a tertiary amine C-N single bond.
N-H Bond Length (Methylamine)~1.01 ÅStandard length for a secondary amine N-H bond.
C-C-C Bond Angle (Hexyl Chain)~112° - 114°Slightly larger than the ideal tetrahedral angle due to steric considerations in a flexible chain.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which possess lone pairs of electrons. The lone pair on the secondary amine is generally higher in energy than that of the tertiary amine, making it the most likely site for electrophilic attack or protonation. The LUMO is anticipated to be distributed across the antibonding σ* orbitals of the alkyl chain.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The following data are representative values based on FMO analysis of similar aliphatic amines and may not reflect experimental results.

Orbital PropertyPredicted Energy (eV)Interpretation
HOMO Energy~ -6.0 eVRepresents the molecule's electron-donating capability, localized on the amine groups. youtube.com
LUMO Energy~ 1.5 eVIndicates the molecule's electron-accepting ability, distributed across the alkyl backbone. youtube.com
HOMO-LUMO Gap (ΔE)~ 7.5 eVA large energy gap suggests high kinetic stability and relatively low chemical reactivity. nih.gov

Conformational Landscape and Dynamic Behavior of the Flexible Hexyl Chain and Pyrrolidine (B122466) Ring

The structure of this compound is characterized by significant flexibility arising from two main sources: the long hexyl chain and the five-membered pyrrolidine ring. The hexamethylene chain, which connects the two amine functionalities, can adopt numerous conformations due to the free rotation around its carbon-carbon single bonds. This results in a complex potential energy surface with various local minima corresponding to different conformers (e.g., anti and gauche arrangements).

Table 3: Key Torsional Angles for Conformational Analysis

Torsional AngleDescriptionCommon Values
C-C-C-C (Hexyl Chain)Defines the conformation of the alkyl backbone.~180° (anti), ±60° (gauche)
N-C-C-C (Hexyl Chain)Describes the orientation of the amine groups relative to the chain.Variable, influences intramolecular interactions.
C-N-C-C (Pyrrolidine Ring)Characterizes the puckering of the five-membered ring.Defines envelope or twist conformations. iucr.org

Molecular Modeling of Intermolecular Interactions

Molecular modeling is essential for understanding the non-covalent interactions that govern how molecules of this compound interact with each other in condensed phases. wikipedia.orgbasicmedicalkey.com These interactions, though weaker than covalent bonds, dictate many of the material's physical properties. pressbooks.pub

Hydrogen bonding is a dominant intermolecular force in this compound. The molecule has both a hydrogen bond donor and acceptors. quora.com

Donor: The secondary amine group (-NHCH₃) contains a hydrogen atom bonded to an electronegative nitrogen atom, making it an effective hydrogen bond donor.

Acceptors: Both the secondary amine and the tertiary pyrrolidine nitrogen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. quora.comacs.org

This dual functionality allows for the formation of extensive intermolecular hydrogen-bonded networks, such as dimers or infinite chains. rsc.orgresearchgate.net In a typical interaction, the N-H group of one molecule would form a hydrogen bond with a nitrogen atom of a neighboring molecule (N-H···N). The strength of these interactions plays a critical role in determining properties like boiling point and viscosity.

Table 4: Potential Hydrogen Bonding Interactions

Donor GroupAcceptor GroupInteraction Type
Secondary Amine (-NH)Secondary Amine (N:)Intermolecular N-H···N
Secondary Amine (-NH)Pyrrolidine Nitrogen (N:)Intermolecular N-H···N

π-π Stacking: This type of non-covalent interaction involves the attractive force between aromatic rings. As this compound is a fully aliphatic compound and lacks any aromatic or π-conjugated systems, π-π stacking interactions are not applicable to this molecule.

Other Non-Covalent Interactions: Besides hydrogen bonding, other forces are significant.

Dipole-Dipole Interactions: The polar C-N bonds in the molecule create permanent dipoles. The electrostatic interactions between these dipoles on adjacent molecules contribute to the intermolecular attractive forces, although they are generally weaker than the hydrogen bonds present. youtube.com

Reaction Pathway Elucidation and Transition State Analysis for Synthetic Transformations

Computational and theoretical studies focused specifically on the reaction pathway elucidation and transition state analysis for the synthesis of this compound are not extensively available in publicly accessible scientific literature. However, the synthetic routes to this compound would likely involve well-established organic reactions such as reductive amination or nucleophilic substitution (N-alkylation). The principles of computational chemistry are frequently applied to understand the mechanisms of these general reaction types, providing insights that are, by extension, relevant to the synthesis of this compound.

This section, therefore, discusses the theoretical approaches to elucidating the reaction pathways and analyzing the transition states for these pertinent synthetic transformations, drawing parallels from computational studies on analogous systems.

Theoretical Investigation of Reductive Amination Pathways

One plausible synthetic route to this compound is the reductive amination between a suitable carbonyl compound and an amine. For instance, the reaction could proceed between 6-(pyrrolidin-1-yl)hexanal and methylamine (B109427), or alternatively, between 6-(methylamino)hexanal and pyrrolidine. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the multi-step mechanism of this transformation. researchgate.net

The reaction typically proceeds through two main stages:

Iminium Ion Formation: The initial step is the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields a crucial iminium ion. Computational studies on similar systems have focused on the relative energies of these intermediates and the transition state for the dehydration step. acs.org The presence of an acid co-catalyst is often computationally investigated, as it can significantly lower the activation barrier for iminium ion formation. nih.gov

Reduction of the Iminium Ion: The formed iminium ion is then reduced to the final amine product. The mechanism of this reduction step, whether by a hydride source like sodium borohydride (B1222165) or through catalytic transfer hydrogenation, can also be modeled. nih.gov

Table 1: Hypothetical Calculated Thermodynamic Data for Iminium Ion Formation in a Reductive Amination Reaction (kcal/mol)

SpeciesΔE (Electronic Energy)ΔH° (Enthalpy)ΔG° (Gibbs Free Energy)
Reactants (Aldehyde + Amine)0.000.000.00
Hemiaminal Intermediate-5.8-6.2+2.1
Transition State (Dehydration)+15.3+14.9+28.5
Products (Iminium Ion + Water)-2.1-2.5-8.9

Note: This table presents representative data for a generic reductive amination reaction to illustrate the type of information obtained from computational studies. These values are not specific to the synthesis of this compound.

Transition State Analysis of N-Alkylation Reactions

An alternative synthetic strategy involves the N-alkylation of a primary or secondary amine with an alkyl halide. For example, pyrrolidine could be alkylated with a 6-halo-N-methylhexylamine, or methylamine could be alkylated with a 1-(6-halohexyl)pyrrolidine. The direct alkylation of amines can be complex, often leading to mixtures of products due to the increasing nucleophilicity of the product amines. masterorganicchemistry.com

Computational studies can provide significant insights into the transition state of this S\textsubscript{N}2 reaction. Key parameters that are typically investigated include:

Activation Energy Barriers: Calculation of the energy barrier for the nucleophilic attack of the amine on the alkyl halide. This helps in predicting the reaction rate and the feasibility of the reaction under different conditions.

Solvent Effects: The choice of solvent can dramatically influence the reaction pathway and energetics. Computational models can incorporate explicit or implicit solvent models to understand these effects.

Nature of the Leaving Group: The activation energy is highly dependent on the nature of the leaving group (e.g., Cl, Br, I, or a sulfonate). Theoretical calculations can quantify these differences.

Catalysis: Modern N-alkylation methods often employ catalysts, such as copper in metallaphotoredox catalysis, which can proceed through different, non-traditional mechanisms like halogen abstraction-radical capture (HARC). princeton.edu Computational analysis is crucial for elucidating these complex catalytic cycles.

Table 2: Hypothetical Calculated Activation Barriers for N-Alkylation (S\textsubscript{N}2) of an Amine with an Alkyl Halide (kcal/mol)

ReactantsLeaving GroupSolventCalculated ΔG‡ (Activation Energy)
Pyrrolidine + 1-Bromo-6-(methylamino)hexaneBrAcetonitrile (B52724)22.5
Pyrrolidine + 1-Iodo-6-(methylamino)hexaneIAcetonitrile20.1
Pyrrolidine + 1-Bromo-6-(methylamino)hexaneBrDMSO21.8

Note: This table provides illustrative data for a generic N-alkylation reaction to showcase the insights gained from transition state analysis. These values are not specific to the synthesis of this compound.

Supramolecular Chemistry Involving Methyl 6 Pyrrolidin 1 Yl Hexyl Amine Motifs

Self-Assembly Phenomena of Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in many natural and synthetic bioactive compounds. Its non-planar, puckered conformation and the presence of a nitrogen atom capable of acting as a hydrogen bond acceptor or a coordination site are key features that can drive self-assembly processes. In scaffolds containing a pyrrolidine moiety, such as in Methyl[6-(pyrrolidin-1-yl)hexyl]amine, these interactions, combined with van der Waals forces along the alkyl chain, can lead to the formation of ordered supramolecular structures.

The general principles of self-assembly in pyrrolidine-containing molecules often involve hydrogen bonding, where the pyrrolidine nitrogen can interact with hydrogen bond donors. While the tertiary nitrogen in this compound cannot act as a hydrogen bond donor, the secondary amine at the other end of the hexyl chain can participate as both a donor and an acceptor. This dual nature, along with the hydrophobic interactions of the hexyl chain, could facilitate the formation of various aggregates, such as micelles or bilayers, in appropriate solvent systems. The flexible nature of the hexyl spacer allows the molecule to adopt conformations that maximize these favorable non-covalent interactions.

Host-Guest Chemistry with Macrocyclic Systems (e.g., Cyclodextrins)

Host-guest chemistry involves the formation of a complex between a larger host molecule, which contains a cavity, and a smaller guest molecule. Cyclodextrins (CDs) are common host molecules, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. These structural features allow them to encapsulate nonpolar or partially nonpolar guest molecules in aqueous solutions.

The this compound molecule possesses a long, flexible hydrophobic hexyl chain, which is an ideal candidate for encapsulation within the cavity of a cyclodextrin (B1172386), particularly β-cyclodextrin, which has a suitably sized cavity. The driving force for the formation of such an inclusion complex would be the hydrophobic effect, where the nonpolar hexyl chain is shielded from the aqueous environment by the cyclodextrin's cavity. The stability of such a host-guest complex can be influenced by factors such as the size of the cyclodextrin cavity and the length and shape of the guest molecule. The pyrrolidine and methylamine (B109427) groups would likely remain at the rims of the cyclodextrin, interacting with the surrounding water molecules.

Formation of Coordination Complexes and Metallo-Supramolecular Assemblies with the Amine Ligands

The nitrogen atoms of the two amine groups in this compound can act as Lewis bases, donating their lone pair of electrons to a metal ion to form coordination complexes. The presence of two distinct amine functionalities, a tertiary pyrrolidine and a secondary methylamine, separated by a flexible hexyl chain, allows this molecule to act as a chelating or a bridging ligand.

As a chelating ligand, the molecule could potentially bind to a single metal center, with the hexyl chain forming a loop. The stability of such a chelate would depend on the size of the resulting ring and the nature of the metal ion. More likely, given the length of the spacer, this compound would act as a bridging ligand, connecting two different metal centers. This bridging can lead to the formation of one-dimensional, two-dimensional, or three-dimensional metallo-supramolecular assemblies or coordination polymers. The structure of these assemblies is dictated by the coordination geometry of the metal ion and the conformational flexibility of the ligand. For instance, with metal ions that favor linear or tetrahedral coordination, extended chain-like structures could be formed.

Applications in Material Science and Porous Material Design as Structure-Directing Agents

In the synthesis of porous materials like zeolites, organic molecules are often used as structure-directing agents (SDAs). These SDAs guide the formation of the inorganic framework around them, leading to specific pore and channel structures. Amines and quaternary ammonium (B1175870) compounds are commonly employed as SDAs. The size, shape, and charge distribution of the SDA are critical factors in determining the final zeolite structure.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Methyl[6-(pyrrolidin-1-yl)hexyl]amine. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. Electrospray ionization (ESI) is a common technique used for such analyses, generating a protonated molecule [M+H]⁺.

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. This analysis provides crucial information about the compound's structure. For this compound, characteristic fragmentation would be expected to involve the cleavage of the C-C bonds within the hexyl chain and the bonds adjacent to the nitrogen atoms. The pyrrolidine (B122466) ring is a common fragmentation site in many compounds. mdpi.com A key fragmentation pathway would likely be the formation of an iminium ion derived from the pyrrolidine moiety, which is a stable and frequently observed fragment for N-alkylpyrrolidines.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[C₁₁H₂₅N₂]⁺185.2012Protonated molecular ion [M+H]⁺
[C₅H₁₀N]⁺84.0813Pyrrolidin-1-ylmethylene iminium ion
[C₁₀H₂₀N]⁺154.1596Loss of methylamine (B109427)
[C₇H₁₆N]⁺114.1283Cleavage of the hexyl chain

Note: The data in this table is predictive and based on common fragmentation patterns for similar aliphatic diamines.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized for unambiguous assignment of all proton and carbon signals. mdpi.com

In the ¹H NMR spectrum, distinct signals would be expected for the methyl group protons, the methylene (B1212753) protons of the hexyl chain, and the methylene protons of the pyrrolidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms would be deshielded compared to the other aliphatic protons. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule, with the carbons bonded to nitrogen appearing at a lower field. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.2-2.4~35-40
N-CH₂-(CH₂)₄-~2.4-2.6~50-55
-(CH₂)₄-CH₂-N(pyrrolidine)~2.3-2.5~55-60
Pyrrolidine CH₂ (adjacent to N)~2.4-2.6~53-58
Pyrrolidine CH₂ (beta to N)~1.7-1.9~23-28
Hexyl chain -(CH₂)₄-~1.2-1.6~25-32

Note: Predicted chemical shifts are based on typical values for N-alkylated diamines and pyrrolidine-containing compounds and may vary based on solvent and other experimental conditions. rsc.orgnih.gov

To resolve any signal overlap and confirm the connectivity of the molecule, a suite of 2D-NMR experiments is essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity through the hexyl chain and within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, providing a straightforward method for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the nitrogen atoms, for example, by showing a correlation from the N-methyl protons to the adjacent methylene carbon of the hexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which can help to determine the preferred conformation of the molecule in solution.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing potential precursors and byproducts from its synthesis.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity of non-volatile organic compounds like long-chain diamines. researchgate.net Method development would involve optimizing several parameters to achieve good separation and peak shape.

Column: A C18 column is typically used for the separation of such compounds. researchgate.netmdpi.com

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com

Detection: A UV detector may have limited utility if the compound lacks a strong chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass information. mdpi.com

Table 3: Representative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionELSD or MS

Note: This is a representative method and would require optimization for the specific compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, making it suitable for identifying unreacted precursors or volatile byproducts from the synthesis of this compound. For instance, precursors like 1,6-hexanediamine (B7767898) or N-methyl-1,6-hexanediamine could be monitored using this technique. nih.gov The analysis of the target compound itself by GC-MS might require derivatization to increase its volatility and thermal stability.

The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their identification by comparing the spectra to a database.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can be applied to a suitable single crystal of this compound or a salt derivative. The resulting three-dimensional structure would confirm the connectivity of the atoms and reveal details about bond lengths, bond angles, and the conformation of the molecule in the solid state. chemijournal.commdpi.com

For a flexible molecule like this, the conformation of the hexyl chain (e.g., whether it is fully extended or folded) and the relative orientation of the methylamino and pyrrolidinyl groups would be of significant interest. The crystal packing is often influenced by intermolecular interactions such as hydrogen bonding, which would likely involve the amine groups. chemijournal.com While a crystal structure for the specific title compound is not publicly available, analysis of similar long-chain diamine derivatives shows that they often crystallize in well-defined patterns, with the crystal packing dominated by hydrogen bonds. mdpi.com

Advanced Functionalization and Derivatization Strategies for Methyl 6 Pyrrolidin 1 Yl Hexyl Amine

Selective Chemical Modifications of the Amine Functionalities

The structure of Methyl[6-(pyrrolidin-1-yl)hexyl]amine features two distinct amine functionalities: a tertiary amine within the pyrrolidine (B122466) ring and a secondary amine in the hexyl chain. This structural difference would be the cornerstone of any selective modification strategy.

The secondary amine presents a site for a variety of chemical transformations. N-alkylation could be achieved using alkyl halides, or reductively with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Furthermore, the secondary amine could undergo reactions such as sulfonylation to form sulfonamides, or be used in Michael additions.

The tertiary amine of the pyrrolidine ring is generally less reactive. However, it can be targeted for quaternization by reaction with a reactive alkyl halide to form a quaternary ammonium (B1175870) salt. Oxidation of the tertiary amine to an N-oxide is also a feasible transformation, which could then undergo further reactions.

Table 1: Potential Selective Reactions for the Amine Groups of this compound

Amine TypeReactionReagentsPotential Product
Secondary AmineN-AlkylationAlkyl halide (e.g., CH₃I), BaseN,N-Dimethyl-N'-(6-(pyrrolidin-1-yl)hexyl)amine
Secondary AmineReductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl-N-methyl-N'-(6-(pyrrolidin-1-yl)hexyl)amine
Secondary AmineN-AcylationAcyl chloride (e.g., CH₃COCl), BaseN-Acetyl-N-methyl-N'-(6-(pyrrolidin-1-yl)hexyl)amine
Secondary AmineN-SulfonylationSulfonyl chloride (e.g., TsCl), BaseN-Tosyl-N-methyl-N'-(6-(pyrrolidin-1-yl)hexyl)amine
Tertiary AmineQuaternizationAlkyl halide (e.g., CH₃I)1-Methyl-1-(6-(methylamino)hexyl)pyrrolidin-1-ium iodide
Tertiary AmineOxidationm-CPBA or H₂O₂1-(6-(Methylamino)hexyl)pyrrolidin-1-oxide

Introduction of Spectroscopic Probes for Mechanistic Studies

To study the mechanistic pathways of reactions involving this compound or its biological interactions, spectroscopic probes could be introduced. These probes are typically molecules with specific spectroscopic properties (e.g., fluorescence, NMR-active isotopes) that allow for the tracking and analysis of the parent molecule.

For fluorescence studies, a common strategy would be to couple a fluorophore to the secondary amine. Reagents such as dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), or N-hydroxysuccinimide (NHS) esters of various fluorescent dyes could be used to form a stable, fluorescently labeled derivative.

For NMR spectroscopic studies, isotopic labeling would be the method of choice. For instance, a ¹³C or ¹⁵N labeled methyl group could be introduced to the secondary amine via reductive amination using labeled formaldehyde (B43269) or through alkylation with labeled methyl iodide. This would allow for sensitive and specific tracking of the methyl group's environment and reactivity using ¹³C-NMR or ¹⁵N-NMR spectroscopy.

Synthesis of Complex Architectures Incorporating the this compound Moiety

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of more complex molecular architectures.

The presence of a secondary amine and a long, flexible hexyl chain allows for its incorporation into polymers or dendrimers. For example, the secondary amine could be reacted with a di-functional acyl chloride or a di-isocyanate to form a polyamide or polyurea, respectively. The pyrrolidine-terminated chains would then form the side chains of the polymer.

In supramolecular chemistry, the pyrrolidine group could act as a hydrogen bond acceptor, while the secondary amine could be a hydrogen bond donor. This could be exploited in the design of self-assembling systems or in host-guest chemistry. For instance, it could be incorporated into a larger macrocyclic structure designed to bind specific guest molecules.

Development of New Synthetic Reagents and Catalysts from the Compound's Core Structure

The diamine structure of this compound suggests its potential as a ligand for metal catalysts or as an organocatalyst itself.

Many successful catalysts are based on chiral diamines. If this compound were synthesized in an enantiomerically pure form (e.g., with a chiral center in the pyrrolidine ring or on the hexyl chain), it could be used as a chiral ligand in asymmetric catalysis. For example, it could be complexed with transition metals like rhodium, ruthenium, or palladium to catalyze reactions such as asymmetric hydrogenation or C-C bond formation.

As an organocatalyst, the combination of a secondary and a tertiary amine could be utilized in reactions like the Michael addition or aldol (B89426) reactions. The two amines could work in a cooperative manner to activate the substrates.

Future Research Directions in Methyl 6 Pyrrolidin 1 Yl Hexyl Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of N-alkylamines often involves alkylating reagents like alkyl halides, a process that can be problematic due to overalkylation and the production of inorganic salt waste. byjus.com Future research must focus on developing more efficient and sustainable pathways to Methyl[6-(pyrrolidin-1-yl)hexyl]amine.

A primary avenue of investigation would be the adaptation of modern catalytic methods for C-N bond formation. For instance, borrowing hydrogen catalysis, which uses alcohols as alkylating agents with water as the only byproduct, represents a green alternative. Research could explore the sequential N-alkylation of 1,6-hexanediamine (B7767898), first with a pyrrolidine (B122466) precursor via reductive amination and then with a methanol (B129727) equivalent for the methyl group installation.

Another promising direction is the development of bio-based synthetic routes. With growing attention on sustainable development, using renewable raw materials for diamine synthesis is critical. nih.govnih.gov Research could focus on engineering microbial factories, such as Escherichia coli or Corynebacterium glutamicum, to produce diamine precursors from renewable feedstocks like glutamate (B1630785) or adipic acid. nih.govnih.gov A potential biosynthetic pathway could involve the enzymatic modification of a bio-derived 6-aminohexanol scaffold.

Key research objectives for the synthesis of this compound are outlined below:

Research ObjectivePotential MethodologiesRationale for Exploration
High-Yield Selective N-Alkylation Reductive Amination, Borrowing Hydrogen Catalysis, Direct C-H AminationTo overcome common issues of overalkylation and improve atom economy over traditional methods using alkyl halides. byjus.comacs.org
Sustainable Precursor Sourcing Biosynthesis from renewable feedstocks (e.g., amino acids, sugars), Chemo-enzymatic synthesisTo reduce reliance on petrochemicals and establish a greener manufacturing process in line with sustainable chemistry principles. nih.govnih.gov
Process Intensification Continuous Flow Synthesis, Microwave-Assisted SynthesisTo improve reaction efficiency, reduce reaction times, and allow for safer and more scalable production. acs.orgmdpi.com
Novel Tandem Reactions One-pot amination/cyclization/methylation sequencesTo streamline the synthetic sequence, reduce purification steps, and improve overall process efficiency. nih.gov

Deeper Understanding of Amine Reactivity and Selectivity in Complex Systems

The reactivity of amines is largely defined by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. libretexts.orgvaia.com this compound is particularly interesting due to its two distinct amine functionalities: a secondary N-methylamino group and a tertiary pyrrolidine group. A key area of future research will be to elucidate the differential reactivity of these two sites.

It is expected that the secondary amine will be the primary site for reactions like acylation and sulfonylation, as the resulting amide would be stabilized. msu.edu However, the nucleophilicity of both amines makes them susceptible to alkylation. msu.edulibretexts.org A significant challenge and research opportunity lies in achieving selective functionalization at one nitrogen atom over the other. This could be explored through:

pH control: At low pH, the more basic amine will be preferentially protonated and rendered non-nucleophilic, potentially allowing for selective reaction at the other site. libretexts.org

Steric hindrance: The steric environment around the pyrrolidine nitrogen is different from the N-methylamino group, which could be exploited for selective reactions with bulky reagents.

Directing groups: Introduction of a temporary directing group could facilitate reactions at a specific nitrogen center.

Reaction TypeExpected Primary Reactive SiteRationalePotential Research Focus
Alkylation Both (Competitive)Both amines are nucleophilic; the secondary amine can be further alkylated. libretexts.orgDeveloping conditions for selective mono-alkylation at either the secondary or tertiary amine.
Acylation Secondary AmineForms a stable amide; tertiary amines do not typically form stable acylammonium salts. msu.eduUse as a strategy for temporary protection of the secondary amine to allow for reaction at the pyrrolidine.
Reaction with Carbonyls Secondary AminePrimary and secondary amines react with aldehydes/ketones to form imines/enamines. libretexts.orgExploring the formation of enamines and their subsequent reactivity in complex synthetic sequences.
Hinsberg Test (Sulfonylation) Secondary AmineReaction with benzenesulfonyl chloride to form a sulfonamide. msu.eduCharacterization of the resulting sulfonamide; confirmation of the presence of the secondary amine.

Rational Design of New Catalytic Systems Based on the Amine Moiety

Amine derivatives are widely used as organocatalysts to accelerate a variety of chemical transformations. acs.orgnih.gov The diamine structure of this compound, with its distinct secondary and tertiary amine centers, offers a compelling scaffold for the rational design of new catalysts. While 1,2- and 1,3-diamines have been extensively studied as catalysts where the two nitrogen atoms act cooperatively, the 1,7-separation in this molecule presents a different paradigm. nih.gov

Future research could focus on designing catalytic systems where the two amine groups perform distinct, cooperative roles. For example, in a Michael addition, the secondary amine could form an enamine intermediate with a carbonyl compound, while the tertiary pyrrolidine moiety could act as a base or interact with an electrophile. acs.orgnih.gov

Key areas for exploration include:

Asymmetric Catalysis: By introducing chirality into the molecule, either in the pyrrolidine ring or on the hexyl backbone, enantioselective catalysts could be developed. These could be applied to reactions like asymmetric Mannich reactions, Michael additions, or aldol (B89426) reactions. acs.orgnih.gov

Tethered Catalysis: The long hexyl chain provides a flexible tether. This could be exploited to create catalysts where the amine functionality is designed to interact with a substrate bound to another catalytic site, such as a metal center appended to the molecule.

Frustrated Lewis Pairs (FLPs): While typically involving sterically hindered acids and bases, the concept could be adapted. By incorporating bulky substituents, the two nitrogen atoms might be prevented from neutralizing each other, creating a system capable of activating small molecules.

Inspired by nature's use of FeMo cofactors in enzymes, bionic design principles could be applied. nih.gov This involves using the amine moieties as ligands to coordinate with metal centers, creating bio-inspired catalysts for reactions like nitrogen fixation or transfer hydrogenation. nih.govacs.org

Advanced Computational Simulations for Predictive Chemistry and Material Science

Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, offering a valuable complement to experimental studies. acs.org For this compound, advanced computational simulations can guide future research by predicting its behavior and properties before embarking on extensive lab work.

Quantum Chemistry Methods: Density Functional Theory (DFT) can be employed to model the molecule's electronic structure, predict its conformational landscape, and calculate key properties. rsc.orgrsc.org Research in this area would focus on:

Conformational Analysis: Determining the preferred three-dimensional structures and the energy barriers between them, which is crucial for understanding intramolecular interactions.

Reactivity Indices: Calculating properties like proton affinity, pKa values, and frontier molecular orbital energies to predict the relative reactivity of the two nitrogen atoms. acs.orgacs.org

Mechanism Elucidation: Modeling transition states for potential reactions to understand reaction pathways and predict selectivity, for example, in catalytic cycles. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, particularly in solution or within a material matrix. rsc.org This would be invaluable for:

Solvation Effects: Understanding how solvent molecules interact with the two different amine groups and influence reactivity.

Material Science Applications: Simulating the incorporation of this compound into polymer networks or onto surfaces. This could predict its effectiveness as, for example, a curing agent or a surface modifier in materials for CO2 capture. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): By creating a virtual library of derivatives of this compound, QSAR models can be developed to correlate structural features with predicted activity. acs.orgnih.gov This predictive modeling can accelerate the design of new catalysts or functional molecules by identifying the most promising candidates for synthesis.

Computational MethodResearch Application for this compoundPredicted Outcome
Density Functional Theory (DFT) Calculation of proton affinities and pKa values for each nitrogen atom.A quantitative prediction of the basicity and likely site of protonation. acs.org
Molecular Dynamics (MD) Simulation of the molecule in aqueous and organic solvents.Understanding of solvation structure and conformational flexibility, which impacts reactivity. rsc.org
DFT/MD Hybrid Modeling a proposed catalytic cycle (e.g., enamine formation and reaction).Elucidation of the reaction mechanism, identification of the rate-determining step, and prediction of stereochemical outcomes. acs.org
QSAR Development of models correlating structural modifications to catalytic efficiency.Rational design of more effective catalysts based on the parent scaffold. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl[6-(pyrrolidin-1-yl)hexyl]amine, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis of amines with pyrrolidinyl and hexyl motifs typically involves nucleophilic substitution or reductive amination. For example, hexylamine derivatives are synthesized via alkylation of pyrrolidine with a bromohexane intermediate under inert conditions (e.g., N₂ atmosphere) . Purity optimization requires post-synthesis purification using recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol eluent). Analytical validation via NMR (¹H/¹³C) and HPLC (≥95% purity threshold) is critical .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :
  • Structural Analysis : Use X-ray crystallography for spatial arrangement confirmation or FT-IR to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹).
  • Electronic Properties : Employ computational methods (DFT) to map electron density and compare with experimental UV-Vis spectra. Polar solvents like methanol may shift absorption maxima due to solvatochromic effects .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic matrices?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solution) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry. Pyrrolidinyl groups enhance hydrophobicity, requiring surfactants (e.g., Tween-80) for aqueous dispersion .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amine oxidation can be mitigated by storage under argon at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for receptor binding). For cytotoxicity discrepancies, check cell line specificity (e.g., HEK293 vs. HeLa) and assay endpoints (MTT vs. ATP luminescence) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (Z-factor) to minimize batch effects .

Q. What strategies are effective for studying the compound’s interaction with neurotransmitter receptors (e.g., serotonin/norepinephrine transporters)?

  • Methodological Answer :
  • In Silico Docking : Use AutoDock Vina to predict binding poses in serotonin transporter (SERT) models (PDB: 5I71). Prioritize residues like Asp98 for mutagenesis validation .
  • Functional Assays : Measure uptake inhibition in synaptosomes using radiolabeled neurotransmitters (³H-serotonin). Compare IC₅₀ values with SSRIs (e.g., fluoxetine) to assess potency .

Q. How can researchers address batch-to-batch variability in pharmacological studies?

  • Methodological Answer :
  • Quality Control : Implement LC-MS batch certification to detect impurities (e.g., unreacted starting materials).
  • Standardized Protocols : Use identical solvent lots and cell passage numbers. For in vivo studies, randomize animal cohorts to minimize biological variability .

Q. What advanced techniques are recommended for elucidating the compound’s metabolic fate in hepatic models?

  • Methodological Answer :
  • Metabolite Profiling : Use hepatocyte incubations with LC-HRMS to identify phase I/II metabolites. Monitor for N-dealkylation (common in amines) via mass shifts (e.g., +16 Da for hydroxylation) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.